molecular formula C19H20FN5O3S B2387072 2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(3-methoxypropyl)acetamide CAS No. 941935-08-6

2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(3-methoxypropyl)acetamide

Cat. No.: B2387072
CAS No.: 941935-08-6
M. Wt: 417.46
InChI Key: FOJPPPRNBHODGI-UHFFFAOYSA-N
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Description

The compound is a derivative of thiazolo[3,2-a]pyrimidine . Thiazolo[3,2-a]pyrimidine is a promising structural fragment for the development of drugs, including anticancer drugs .


Synthesis Analysis

The synthesis of similar thiazolopyrimidines involves the reaction of a precursor with appropriate substituted aldehydes in the presence of anhydrous sodium acetate and glacial acetic acid . The reduction reaction of the compound uses vanadium(V) oxide and sodium borohydride in ethanol at room temperature .


Molecular Structure Analysis

The crystal structure of a similar compound, 6-acetyl-7-methyl-5-phenyl-2-(2-phenylhydrazineylidene)-5H-thiazolo[3,2-a]pyrimidin-3(2H)-one, was established by SCXRD .


Chemical Reactions Analysis

In the reduction reaction of a similar compound, vanadium(V) oxide and sodium borohydride were used in ethanol at room temperature, leading to the formation of only one pair of diastereomers .

Scientific Research Applications

Imaging Agents for PET

Radiosynthesis of PET Ligands : Novel series of compounds, including pyrazolopyrimidine derivatives, have been synthesized for use as selective ligands for the translocator protein (18 kDa) in PET imaging. These compounds, like DPA-714, are designed with fluorine atoms allowing for labeling with fluorine-18, which facilitates in vivo imaging of neuroinflammatory processes (Dollé et al., 2008).

Anti-Cancer Activity

Novel Fluoro Substituted Compounds : Synthesis of fluoro-substituted benzo[b]pyran derivatives, and their transformation into pyrazole and pyrimidine thione derivatives, has shown anti-cancer activity against human cancer cell lines, highlighting the potential therapeutic applications of these compounds in oncology (Hammam et al., 2005).

Anti-Inflammatory Activity

Synthesis of Novel Derivatives : The development of N-(3-chloro-4-fluorophenyl) derivatives has demonstrated significant anti-inflammatory activity, showcasing the therapeutic potential of such compounds in treating inflammation-related disorders (Sunder & Maleraju, 2013).

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned, it’s worth noting that similar compounds are known to inhibit phosphoinositide 3-kinase (PI3K), which is associated with diseases such as cancer .

Properties

IUPAC Name

2-[6-(4-fluorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(3-methoxypropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O3S/c1-28-8-2-7-21-16(26)9-14-11-29-19-23-17-15(18(27)24(14)19)10-22-25(17)13-5-3-12(20)4-6-13/h3-6,10,14H,2,7-9,11H2,1H3,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJPPPRNBHODGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CC1CSC2=NC3=C(C=NN3C4=CC=C(C=C4)F)C(=O)N12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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